3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone
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Overview
Description
3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone is a synthetic organic compound with a molecular formula of C19H17FN2O2 and a molecular weight of 324.35 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone typically involves the condensation of 2-propyl-4(3H)-quinazolinone with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is followed by an oxidation step to introduce the oxoethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with similar structures and biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group, which may exhibit similar chemical reactivity and biological properties.
Uniqueness
3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone is unique due to its specific combination of the quinazolinone core and the fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-5-18-21-16-7-4-3-6-15(16)19(24)22(18)12-17(23)13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYLTPMUXGFQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326845 |
Source
|
Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866010-56-2 |
Source
|
Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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